molecular formula C22H21N3S B2918379 2-(2,4-DIMETHYLPHENYL)-4-{[(3-METHYLPHENYL)METHYL]SULFANYL}PYRAZOLO[1,5-A]PYRAZINE CAS No. 1207055-84-2

2-(2,4-DIMETHYLPHENYL)-4-{[(3-METHYLPHENYL)METHYL]SULFANYL}PYRAZOLO[1,5-A]PYRAZINE

Cat. No.: B2918379
CAS No.: 1207055-84-2
M. Wt: 359.49
InChI Key: BNARLLVFGJPCMK-UHFFFAOYSA-N
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Description

Its structure comprises a pyrazolo[1,5-a]pyrazine core substituted at position 2 with a 2,4-dimethylphenyl group and at position 4 with a (3-methylbenzyl)sulfanyl moiety. While direct experimental data for this compound are absent in the provided evidence, its structural analogs (e.g., ) suggest key properties:

  • Molecular formula: Likely C₂₁H₂₁N₃S (inferred from substituents).
  • Molecular weight: Estimated ~347.48 g/mol.

Properties

IUPAC Name

2-(2,4-dimethylphenyl)-4-[(3-methylphenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3S/c1-15-5-4-6-18(12-15)14-26-22-21-13-20(24-25(21)10-9-23-22)19-8-7-16(2)11-17(19)3/h4-13H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNARLLVFGJPCMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NC=CN3C2=CC(=N3)C4=C(C=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-DIMETHYLPHENYL)-4-{[(3-METHYLPHENYL)METHYL]SULFANYL}PYRAZOLO[1,5-A]PYRAZINE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazolopyrazine core: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate diketones.

    Introduction of the 2,4-dimethylphenyl group: This step might involve Friedel-Crafts alkylation or acylation reactions.

    Attachment of the (3-methylphenyl)methylsulfanyl group: This can be done through nucleophilic substitution reactions using thiols and alkyl halides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions might target the pyrazolopyrazine core or the aromatic rings, potentially leading to hydrogenated derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the pyrazolopyrazine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings or the pyrazolopyrazine core.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Industry: Use in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(2,4-DIMETHYLPHENYL)-4-{[(3-METHYLPHENYL)METHYL]SULFANYL}PYRAZOLO[1,5-A]PYRAZINE would depend on its specific biological target. Generally, pyrazolopyrazine derivatives can interact with various molecular targets, such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Structural Differences
Target Compound C₂₁H₂₁N₃S ~347.48 2-(2,4-dimethylphenyl), 4-[(3-methylbenzyl)sulfanyl] Baseline structure for comparison
4-[(3-Fluorobenzyl)sulfanyl]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine C₂₀H₁₆FN₃OS 365.43 4-methoxyphenyl, 3-fluorobenzyl sulfanyl Electron-withdrawing fluorine vs. methyl groups
Compound F415-0586 C₂₇H₂₆N₄O₂S 470.59 2-(2,4-dimethylphenyl), 4-[(4-ethoxyphenyl-oxazolyl)methyl sulfanyl] Oxazole ring and ethoxy group increase complexity
3-(2,4-Dichlorophenyl)-5-(4-hydroxy-3-methoxyphenyl)pyrazoline C₁₆H₁₄Cl₂N₂O₂ 337.20 Pyrazoline core, 2,4-dichlorophenyl, 4-hydroxy-3-methoxyphenyl Different heterocyclic core (pyrazoline)

Key Observations :

  • Electron Effects : The target compound’s methyl groups (electron-donating) contrast with fluorinated analogs (), which may alter solubility and binding affinity .
  • Lipophilicity : The (3-methylbenzyl)sulfanyl group likely enhances membrane permeability compared to hydroxyl or methoxy substituents in pyrazoline derivatives () .

Comparative Bioactivity Data

Compound Name Bioactivity (Reported) Mechanism/Application Reference
Target Compound Hypothetical: Kinase inhibition Potential ROS1/PI3Kδ targeting
Compound 13 () PI3Kδ inhibitor (IC₅₀ = 8 nM) Anticancer therapy
3-(2,4-Dichlorophenyl)-pyrazoline Antibacterial (MIC = 12.5 µg/mL) Disrupts microbial cell membranes

Biological Activity

The compound 2-(2,4-Dimethylphenyl)-4-{[(3-Methylphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine belongs to the pyrazolo[1,5-a] class of compounds, which are known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).

Structure-Activity Relationship (SAR)

The biological activity of pyrazolo[1,5-a] derivatives is often influenced by their structural components. In the case of This compound , the presence of dimethyl and methyl groups on the phenyl rings enhances lipophilicity and may improve binding affinity to biological targets.

Table 1: Key Structural Features and Their Implications

Structural FeatureImplication on Activity
Dimethyl groupsIncreased hydrophobic interactions
Sulfanyl groupPotential for nucleophilic attack
Pyrazolo ringCore structure associated with bioactivity

Anticancer Activity

Research has shown that pyrazolo[1,5-a] derivatives exhibit significant anticancer properties. The compound was evaluated against various cancer cell lines using the MTT assay to measure cell viability.

  • Study Findings : In vitro studies indicated that this compound could inhibit the growth of several cancer cell lines, including MDA-MB-231 (breast cancer) and HCT116 (colon cancer) cells. The results demonstrated a dose-dependent decrease in cell viability.

Antioxidant Activity

Antioxidant assays are crucial for understanding the potential protective effects of compounds against oxidative stress.

  • Evaluation Method : The total antioxidant capacity was assessed using DPPH and ABTS radical scavenging assays.
  • Results : The compound exhibited moderate antioxidant activity, suggesting potential benefits in preventing oxidative damage associated with various diseases.

Enzymatic Inhibition

The compound's ability to inhibit specific enzymes can provide insights into its therapeutic potential.

  • Target Enzymes : Studies have focused on its inhibitory effects on enzymes like dihydroorotate dehydrogenase (DHODH), which plays a role in pyrimidine synthesis.
  • Outcome : Preliminary results indicate that this compound may serve as a promising inhibitor of DHODH, which is relevant in the treatment of autoimmune diseases and cancers.

Case Studies

Several case studies have highlighted the therapeutic potential of pyrazolo[1,5-a] derivatives:

  • Breast Cancer Study : A study involving MDA-MB-231 cells showed that treatment with varying concentrations of the compound led to a significant reduction in cell proliferation compared to untreated controls.
    Concentration (µM)Cell Viability (%)
    0100
    1080
    5050
    10030
  • Anti-inflammatory Effects : Another study investigated the anti-inflammatory properties through inhibition of COX enzymes. The findings suggested that the compound could reduce inflammation markers in vitro.

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